An In-depth Technical Guide to 5-Amino-2-hydroxypyridine (CAS 33630-94-3)
An In-depth Technical Guide to 5-Amino-2-hydroxypyridine (CAS 33630-94-3)
Introduction
5-Amino-2-hydroxypyridine, also known as 5-aminopyridin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O.[1][2] This substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science, primarily owing to its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on the pyridine ring. Its structural isomerism and the potential for tautomerism between the hydroxy-pyridine and pyridone forms make it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a focus on practical insights for its use in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Amino-2-hydroxypyridine is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 33630-94-3 | [1][3] |
| Molecular Formula | C₅H₆N₂O | [1][2] |
| Molecular Weight | 110.11 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | GDOIKKMNCIMDAO-UHFFFAOYSA-N | [3] |
Tautomerism: A Critical Consideration
A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of 5-Amino-2-hydroxypyridine, this equilibrium is between the hydroxy tautomer and the pyridone tautomer.
Caption: Tautomeric equilibrium of 5-Amino-2-hydroxypyridine.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. Generally, polar solvents tend to favor the more polar pyridone form, which can engage in hydrogen bonding.[4] In the solid state, the pyridone tautomer is often the predominant form due to favorable intermolecular hydrogen bonding.[4] This tautomerism is a critical consideration in reaction design, as the reactivity of the hydroxy and pyridone forms can differ significantly.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and hydroxyl groups. The chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For the related isomer, 2-amino-5-hydroxypyridine, the following signals were reported in DMSO-d₆: a broad singlet for the two amino protons (NH₂) at 5.200 ppm, a triplet for a pyridine proton at 6.327-6.350 ppm, a doublet of doublets for another pyridine proton at 6.893-6.923 ppm, another doublet of doublets for a pyridine proton at 7.497-7.506 ppm, and a singlet for the hydroxyl proton (OH) at 8.636 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. For 2-amino-5-hydroxypyridine in DMSO-d₆, the reported chemical shifts are 110.00, 128.16, 131.65, 145.25, and 150.04 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Amino-2-hydroxypyridine will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the pyridone tautomer is often indicated by a strong carbonyl (C=O) stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400-3250 | Medium |
| O-H stretch (hydroxyl) | 3500-3200 | Strong, Broad |
| C=O stretch (pyridone) | ~1650 | Strong |
| N-H bend (amine) | 1650-1580 | Medium |
| C=C and C=N stretch (aromatic ring) | 1600-1400 | Medium to Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for C₅H₆N₂O would be observed at an m/z of approximately 110.11.[1] Common fragmentation pathways for related aminopyridines may involve the loss of small neutral molecules such as HCN or CO.
Reactivity and Synthetic Applications
The chemical reactivity of 5-Amino-2-hydroxypyridine is governed by the interplay of its amino and hydroxyl/pyridone functional groups, as well as the pyridine ring itself.
-
Amino Group Reactivity: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Acylation of the amino group is a common transformation, often carried out using acyl chlorides or anhydrides in the presence of a base like pyridine to neutralize the acid byproduct.[4]
-
Hydroxyl/Pyridone Reactivity: The hydroxyl group of the hydroxy tautomer can be alkylated or acylated. The pyridone tautomer has an amide-like character and its reactivity can differ.
-
Pyridine Ring Reactivity: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating amino and hydroxyl groups can influence the regioselectivity of these reactions.
A significant application of 5-Amino-2-hydroxypyridine is as a precursor in the synthesis of more complex heterocyclic systems, including pyrazole amides, electrode materials, and dendritic polymers.[6]
Experimental Protocol: Representative Synthesis of a Substituted Hydroxypyridine
While a specific protocol for a drug intermediate starting directly from 5-Amino-2-hydroxypyridine is not detailed in the available literature, the following is a representative, multi-step synthesis of the isomeric 2-Amino-5-hydroxypyridine, which illustrates the types of reactions and methodologies applicable to this class of compounds. This protocol is adapted from a reported synthesis.[7][8]
Caption: Synthetic workflow for 2-Amino-5-hydroxypyridine.
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Upon completion (monitored by TLC), cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.[5]
-
-
Methoxylation:
-
React the protected intermediate with sodium methoxide in a suitable solvent.
-
The reaction progress can be monitored by TLC.
-
Work-up involves quenching the reaction, extraction, and purification to yield the methoxylated product.[5]
-
-
Deprotection of the Amino Group:
-
Treat the methoxylated intermediate with hydroxylamine hydrochloride in an appropriate solvent system.
-
After completion of the reaction, adjust the pH and extract the product.
-
Purify the crude product by column chromatography.[5]
-
-
Demethylation to Afford the Final Product:
-
Carefully add the 2-amino-5-methoxypyridine to stirred, heated 95% sulfuric acid.
-
Maintain the temperature and stir for an extended period until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., Na₂CO₃).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the combined organic layers, and concentrate to obtain the final product, 2-amino-5-hydroxypyridine.[5]
-
Solubility Profile
The solubility of 5-Amino-2-hydroxypyridine is a crucial parameter for its use in various applications. While specific quantitative data is scarce, a qualitative assessment can be made based on its structure and the properties of related compounds.
| Solvent | Expected Solubility | Rationale |
| Water | Moderately Soluble | The presence of polar amino and hydroxyl/pyridone groups allows for hydrogen bonding with water. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can effectively solvate the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane, Chloroform | Sparingly Soluble | Less polar solvents are less effective at solvating the polar molecule. |
| Hexane, Toluene | Insoluble | Nonpolar solvents are unlikely to dissolve this polar compound. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-2-hydroxypyridine.
-
Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[3]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere, with recommended storage at 2-8°C.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
5-Amino-2-hydroxypyridine is a versatile and valuable building block for synthetic chemistry. Its unique combination of functional groups and the intriguing aspect of tautomerism provide a rich platform for the development of novel pharmaceuticals and materials. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its effective utilization in research and development. This guide has provided a detailed overview of these key aspects, offering both foundational knowledge and practical insights for the scientific community.
References
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Oakwood Chemical. 5-Amino-2-hydroxypyridine. [Link]
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NIST. 5-Amino-2-pyridone. [Link]
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Solubility of Things. Pyridine. [Link]
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Wikipedia. 2-Pyridone. [Link]
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Cheng, J. & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
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Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
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ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
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ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552.... [Link]
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